molecular formula C7H8N2O B1447461 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde CAS No. 1260667-91-1

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde

Cat. No. B1447461
M. Wt: 136.15 g/mol
InChI Key: LATQYZZGNADRLH-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde (5,6-DH-4H-PPC) is a small organic molecule composed of a pyrrolo[1,2-b]pyrazole ring system with a carbaldehyde substituent. This molecule has been studied extensively for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In

Scientific Research Applications

Synthesis of Bicyclic Heteroaryl-Substituted Compounds

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde serves as a key intermediate in the synthesis of bicyclic heteroaryl-substituted compounds. Nikitenko et al. (2006) demonstrated its use in the large-scale synthesis of 6-alkylidene penems, highlighting its significance in developing complex molecular structures in organic chemistry (Nikitenko et al., 2006).

Synthesis of Pyrazolo-Annulated Heterocyclic Compounds

Jachak et al. (2007) synthesized a series of pyrazolo[3,4-b]pyridines using 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde. They demonstrated its utility in producing pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, illustrating its versatility in creating diverse heterocyclic compounds (Jachak et al., 2007).

Novel Heterocyclic Ring Systems Synthesis

Milišiūnaitė et al. (2021) developed a synthetic route to novel pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles using 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde. This research highlights its role in synthesizing unique heterocyclic systems, contributing to the advancement in heterocyclic chemistry (Milišiūnaitė et al., 2021).

Anti-Inflammatory Activity

Bharate et al. (2008) explored the anti-inflammatory properties of compounds synthesized from 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde. Their research revealed significant inhibition of TNF-alpha and IL-6, showcasing its potential in developing new anti-inflammatory agents (Bharate et al., 2008).

Synthesis of Chalcones and Dipyrazolopyridines

Quiroga et al. (2010) used 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde in the synthesis of heterocyclic chalcones and dipyrazolopyridines. This study demonstrates its application in creating complex molecules with potential biological activities (Quiroga et al., 2010).

Fluorescence Studies

Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde compounds using 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde and studied their photophysical properties. This research contributes to understanding the fluorescence characteristics of these compounds (Patil et al., 2010).

properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-6-4-8-9-3-1-2-7(6)9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATQYZZGNADRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde

CAS RN

1260667-91-1
Record name 4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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